cis-3-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid cis-3-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 733740-23-3
VCID: VC4058307
InChI: InChI=1S/C14H16O3/c15-13(11-4-2-1-3-5-11)9-10-6-7-12(8-10)14(16)17/h1-5,10,12H,6-9H2,(H,16,17)/t10-,12+/m0/s1
SMILES: C1CC(CC1CC(=O)C2=CC=CC=C2)C(=O)O
Molecular Formula: C14H16O3
Molecular Weight: 232.27 g/mol

cis-3-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid

CAS No.: 733740-23-3

Cat. No.: VC4058307

Molecular Formula: C14H16O3

Molecular Weight: 232.27 g/mol

* For research use only. Not for human or veterinary use.

cis-3-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid - 733740-23-3

Specification

CAS No. 733740-23-3
Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
IUPAC Name (1R,3S)-3-phenacylcyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C14H16O3/c15-13(11-4-2-1-3-5-11)9-10-6-7-12(8-10)14(16)17/h1-5,10,12H,6-9H2,(H,16,17)/t10-,12+/m0/s1
Standard InChI Key KUSALHNDZJBSBH-CMPLNLGQSA-N
Isomeric SMILES C1C[C@H](C[C@H]1CC(=O)C2=CC=CC=C2)C(=O)O
SMILES C1CC(CC1CC(=O)C2=CC=CC=C2)C(=O)O
Canonical SMILES C1CC(CC1CC(=O)C2=CC=CC=C2)C(=O)O

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound features a cyclopentane ring with two key substituents:

  • A carboxylic acid group at position 1, which confers acidity (pKa ≈ 4.5–5.0) and hydrogen-bonding capacity .

  • A 2-oxo-2-phenylethyl group at position 3, introducing keto-enol tautomerism potential and π-π stacking interactions via the phenyl ring.

The cis stereochemistry (1R,3S or 1S,3R configuration) creates a distinct spatial arrangement, influencing:

  • Conformational flexibility: The cis geometry imposes steric constraints, reducing rotational freedom compared to trans isomers .

  • Dipole interactions: Proximity of the polar carboxylic acid and ketone groups enhances solubility in polar aprotic solvents.

Table 1: Comparative Structural Features of Cyclopentane Carboxylic Acid Derivatives

CompoundSubstituent at C3Molar Mass (g/mol)Key Interactions
Target Compound2-Oxo-2-phenylethyl230.26π-π stacking, H-bonding
Nitrophenyl Analog 2-Nitrophenyl277.27Nitro group redox activity
Trifluoromethylphenyl Analog2-Trifluoromethylphenyl300.27Hydrophobic CF3 interactions
Methoxyphenyl Analog3-Methoxyphenyl262.30Methoxy-directed electrophilic substitution

Synthetic Methodologies

Key Reaction Pathways

Synthesis typically involves multi-step sequences leveraging classical organic transformations:

Cyclopentane Ring Formation

  • Diels-Alder Reaction: Cyclopentane precursors are synthesized via [4+2] cycloaddition between cyclopentadiene and electron-deficient dienophiles (e.g., maleic anhydride).

  • Ring-Closing Metathesis: Grubbs catalyst-mediated closure of diene substrates offers stereochemical control.

Stereochemical Control

  • Chiral Auxiliaries: Use of (R)- or (S)-BINOL derivatives to induce desired cis configuration during acylation steps .

  • Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures to isolate cis enantiomers.

Physicochemical Properties

Experimental and Predicted Data

  • Melting Point: Estimated 180–185°C (analogous nitro derivative: 192°C ).

  • Solubility:

    • Water: <0.1 mg/mL (pH 7.4)

    • DMSO: 25–30 mg/mL

    • Ethanol: 15–20 mg/mL

  • LogP: Calculated 2.1 ± 0.3 (indicating moderate lipophilicity) .

Spectroscopic Fingerprints

  • IR Spectroscopy:

    • Strong absorption at 1700–1720 cm⁻¹ (C=O stretch, carboxylic acid and ketone) .

    • Aromatic C-H stretches at 3000–3100 cm⁻¹.

  • NMR (¹H, 400 MHz, DMSO-d6):

    • δ 12.1 ppm (s, 1H, COOH)

    • δ 7.4–7.6 ppm (m, 5H, phenyl)

    • δ 2.8–3.2 ppm (m, 2H, cyclopentane CH2)

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